![molecular formula C16H18OS B14760444 (4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is an organic compound with a complex structure that includes an isopropoxy group, a biphenyl core, and a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions to avoid the use of toxic reagents and minimize the generation of acidic wastewater. This method ensures a high purity of over 99% and a total yield of more than 79% .
Análisis De Reacciones Químicas
Types of Reactions
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane: Similar structure but with a different position of the isopropoxy group.
(5-Bromo-4-isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane): Contains a bromine atom, which may alter its chemical properties and reactivity.
Uniqueness
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C16H18OS |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-(4-propan-2-yloxyphenyl)benzene |
InChI |
InChI=1S/C16H18OS/c1-12(2)17-15-8-4-13(5-9-15)14-6-10-16(18-3)11-7-14/h4-12H,1-3H3 |
Clave InChI |
YPAYEAZNWJRPGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


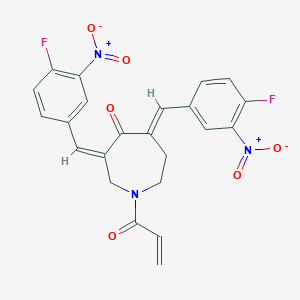

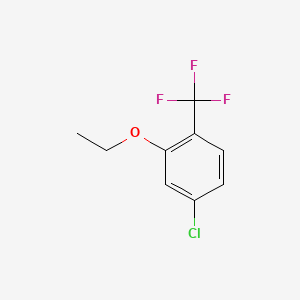
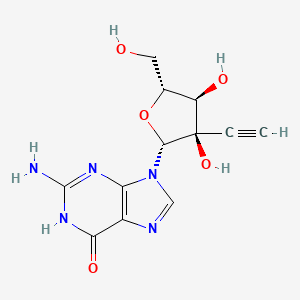
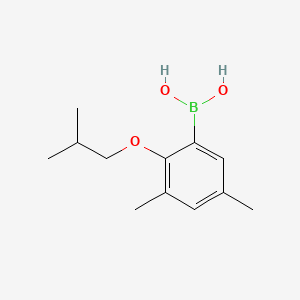
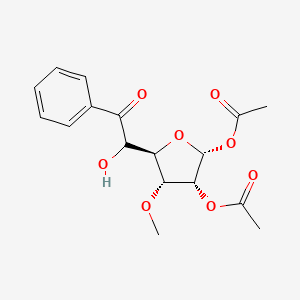
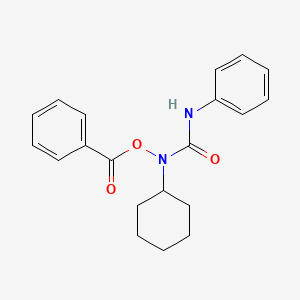
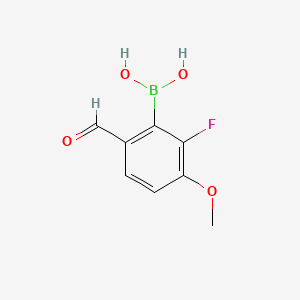
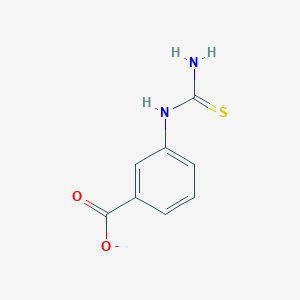
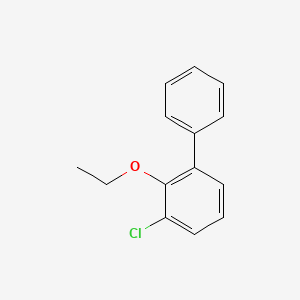
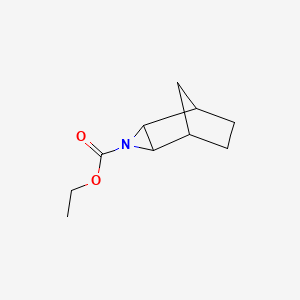
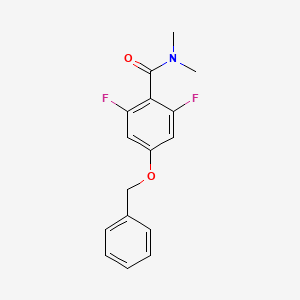
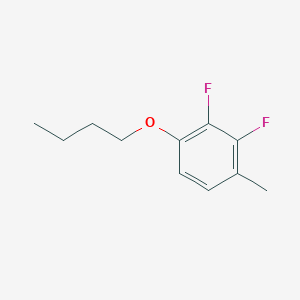
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
